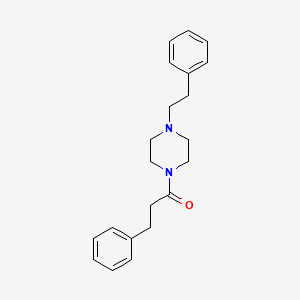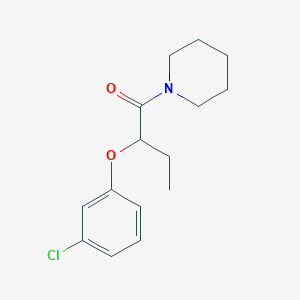![molecular formula C18H18ClFN2O3S B4182509 2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4182509.png)
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE
概要
説明
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a phenoxyacetyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the phenoxyacetyl intermediate. This intermediate is then reacted with an amine derivative to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve temperatures ranging from -78°C to 150°C and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the halogen atom with the nucleophile.
科学的研究の応用
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)acetic acid: This compound shares the phenoxyacetyl moiety but lacks the thiophene and cyclopentyl groups.
N-cyclopentyl-3-thiophenecarboxamide: Similar in structure but does not contain the phenoxyacetyl group.
Uniqueness
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring, cyclopentyl group, and halogenated phenoxyacetyl moiety makes it distinct from other related compounds.
特性
IUPAC Name |
2-[[2-(3-chloro-4-fluorophenoxy)acetyl]amino]-N-cyclopentylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-14-9-12(5-6-15(14)20)25-10-16(23)22-18-13(7-8-26-18)17(24)21-11-3-1-2-4-11/h5-9,11H,1-4,10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDFYELLEWUFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC=C2)NC(=O)COC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[(4-sulfamoylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B4182428.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B4182445.png)
![[6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B4182459.png)
![3-[(2-Acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4182463.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182477.png)
![5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B4182484.png)


![(4-METHYL-3-NITROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4182513.png)
![3-{[4-(4-CHLOROPHENOXY)ANILINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4182523.png)

![2-[(2-phenylsulfanylacetyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4182533.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182542.png)
